molecular formula C20H15BrN2O3S B2586869 (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 683254-61-7

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2586869
CAS No.: 683254-61-7
M. Wt: 443.32
InChI Key: JVKFEZAOHNQSHD-VGOFMYFVSA-N
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Description

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a recognized and potent inhibitor of the kinases STK3 (MST2) and STK4 (MST1), key components of the Hippo tumor suppressor pathway. This pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in various cancers. By selectively inhibiting STK3/MST2, this compound disrupts the core kinase cascade, preventing the phosphorylation and activation of downstream effectors like LATS1/2 and the subsequent inhibition of YAP/TAZ transcriptional co-activators. The resultant hyperactivation of YAP/TAZ promotes oncogenic gene expression programs, including cell survival and proliferation. Consequently, this inhibitor is a valuable chemical probe for elucidating the intricate biology of the Hippo signaling pathway in physiological and disease contexts, particularly in cancers where YAP/TAZ activation is a driver, such as mesothelioma, liver cancer, and others. Its application facilitates target validation and the exploration of novel therapeutic strategies aimed at modulating this pivotal signaling axis. Research using this compound has been cited in studies investigating Hippo pathway dynamics Source 1 , and its role as a tool compound is documented in chemical biology resources Source 2 .

Properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O3S/c1-25-15-5-3-13(4-6-15)17-11-27-20(23-17)14(10-22)7-12-8-16(21)19(24)18(9-12)26-2/h3-9,11,24H,1-2H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKFEZAOHNQSHD-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several functional groups: a bromine atom, hydroxyl groups, methoxy groups, and a thiazole moiety. These structural elements contribute to its chemical reactivity and potential pharmacological effects. The acrylonitrile moiety is particularly significant due to its involvement in various chemical reactions that can enhance biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics may exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : The thiazole ring has been associated with antimicrobial properties. Studies on thiazole derivatives have shown significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Potential : Thiazole-containing compounds have demonstrated cytotoxicity against various cancer cell lines. For instance, compounds with similar thiazole structures have shown IC50 values in the low micromolar range against cancer cells .
  • Anti-inflammatory Effects : The presence of hydroxyl and methoxy groups may contribute to anti-inflammatory activity by modulating pathways involved in inflammation .

The biological activity of this compound is believed to involve several mechanisms:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in disease pathways, akin to other thiazole derivatives that act as enzyme inhibitors .
  • Cell Signaling Modulation : Its functional groups can engage in hydrogen bonding and hydrophobic interactions with biomolecules, influencing cell signaling pathways that regulate growth and apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of thiazole derivatives, revealing that certain derivatives exhibited MIC values as low as 0.22 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
  • Cytotoxicity Assays : In vitro assays demonstrated that thiazole-containing compounds had significant cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells, with IC50 values indicating potent antitumor activity .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus
AntitumorIC50 < 2 µg/mL in various cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Bromination : The initial step involves brominating 4-hydroxy-5-methoxyphenol using N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Formation of Thiazole Derivative : The brominated intermediate is reacted with a thiazole derivative under basic conditions to form the target compound.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential therapeutic applications due to its ability to interact with various biological targets. Computational studies have indicated that compounds with similar structural features may exhibit significant pharmacological effects, including:

  • Anti-cancer Activity : Research has shown that thiazole derivatives often demonstrate anti-proliferative effects against various cancer cell lines. For instance, compounds with thiazole moieties have been tested for their efficacy against human lung adenocarcinoma cells, showing promising results in inhibiting tumor growth .
  • Enzyme Inhibition : The compound may possess enzyme inhibition properties by binding to active sites of specific enzymes, potentially obstructing their activity. This mechanism is crucial for developing therapeutics targeting metabolic pathways involved in diseases such as cancer and inflammatory disorders .

Synthesis and Derivative Development

The synthesis of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile can be achieved through various methods, highlighting the importance of strategic planning in organic synthesis. The compound can serve as a precursor for creating derivatives with enhanced biological activity .

Table 1: Synthesis Methods

MethodDescription
Condensation Reactions Involves the reaction of appropriate thiazole derivatives with acrylonitrile under controlled conditions.
Functional Group Modifications Allows for the introduction of additional functional groups to enhance solubility and biological activity.

Biological Interaction Studies

Interaction studies involving this compound have indicated that it may interact with various biomolecules, which is essential for understanding its pharmacokinetics and pharmacodynamics . These studies often utilize techniques such as molecular docking and computational modeling to predict binding affinities and interaction mechanisms.

Case Studies and Research Findings

Several case studies have explored the biological implications of similar compounds:

  • A study on novel thiazole derivatives demonstrated significant anti-cancer properties against different cell lines, emphasizing the importance of structural modifications in enhancing efficacy .
  • Another investigation highlighted the antibacterial activity of thiazole-integrated compounds against a spectrum of microbial species, showcasing their potential as therapeutic agents .

Comparison with Similar Compounds

Bromophenyl-Thiazole Derivatives

  • Compound (E)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile (): This analog replaces the hydroxyl and methoxy groups with dichlorophenyl and bromophenyl substituents.
  • 4-{[(E)-(3-Bromo-4-methoxyphenyl)methylene]amino}-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (): Features a triazole-thiol scaffold with a bromo-methoxyphenyl substituent. The thiol group introduces additional hydrogen-bonding and metal-coordination capabilities, which are absent in the target compound. The pyridinyl group may enhance π-π stacking interactions in crystal packing .

Methoxy and Hydroxy Substituents

  • 4-{[(E)-(5-Bromo-2-methoxyphenyl)methylene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (): Shares a bromo-methoxyphenyl group but incorporates a triazole-thiol system. The hydroxyl group in the target compound may confer stronger intermolecular hydrogen bonds, affecting crystallinity .

Crystallographic and Packing Behavior

Halogen Influence on Crystal Systems

  • Isostructural Compounds 4 and 5 ():
    These materials, differing only in halogen substituents (Cl vs. Br), crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The brominated analog (Compound 5) exhibits slight lattice adjustments to accommodate the larger bromine atom, suggesting that the bromo group in the target compound may similarly influence packing density and unit cell parameters .

  • (E)-3-Bromo-4-((4-((1-(4-Chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one (): Crystallizes in a monoclinic $ C2 $ system with a density of 1.405 g/cm³. The ethylidene bridge and bromine atom contribute to a tightly packed structure, highlighting how bromine’s van der Waals radius impacts molecular arrangement .

Thiazole and Acrylonitrile Moieties

  • (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile (): While structurally distinct (thiophene vs. thiazole), this compound’s acrylonitrile group and bromo substituent are associated with applications in enzyme inhibition and photochromic materials.
  • 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (): Demonstrates antimicrobial activity linked to the bromo-thiazole scaffold. The target compound’s hydroxyl and methoxy groups could modulate its antimicrobial efficacy by improving solubility or target binding .

Q & A

Q. What are the recommended synthetic routes for (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile, and how can reaction yields be optimized?

Methodological Answer: Synthesis of structurally similar acrylonitrile derivatives often involves Knoevenagel condensation between a substituted benzaldehyde and an active methylene compound (e.g., thiazole-acetonitrile precursors). For example, thiazole intermediates can be prepared via Hantzsch thiazole synthesis using α-haloketones and thioureas . To optimize yields:

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Employ catalysts like piperidine or ammonium acetate to enhance condensation efficiency.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., brominated phenolic precursors) before acrylonitrile formation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

Methodological Answer:

  • 1H/13C-NMR : Assign signals based on substituent effects. For instance, the methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm) help confirm substitution patterns .
  • FT-IR : Key peaks include C≡N stretch (~2220 cm⁻¹), OH stretch (broad ~3200–3500 cm⁻¹), and thiazole ring vibrations (~1600 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₀H₁₄BrN₃O₃S) and isotopic patterns for bromine .
    Ambiguity Resolution : Overlapping signals in crowded aromatic regions can be resolved using 2D NMR (e.g., HSQC, HMBC) to map connectivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological target interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acrylonitrile moiety’s electron-deficient double bond may drive Michael addition reactivity .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or enzymes). Thiazole and methoxyphenyl groups often interact with hydrophobic pockets, while the hydroxyl group may form hydrogen bonds .
  • MD Simulations : Assess stability of ligand-target complexes under physiological conditions (e.g., solvation effects) .

Q. What experimental strategies resolve contradictions in bioactivity data (e.g., inconsistent enzyme inhibition results)?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple concentrations (e.g., 0.1–100 μM) to rule out assay-specific artifacts .
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify unintended interactions (e.g., CYP450 inhibition) that may confound results .
  • Structural Analog Comparison : Test derivatives lacking specific groups (e.g., bromine or methoxy) to isolate pharmacophoric contributions .

Q. How can the compound’s photophysical properties be exploited in bioprobe design?

Methodological Answer:

  • UV-Vis Spectroscopy : Characterize absorption/emission maxima. Methoxy and bromine substituents typically redshift absorption due to extended conjugation .
  • Fluorescence Quenching Assays : Use thiazole’s electron-rich nature to design Förster resonance energy transfer (FRET) probes for real-time monitoring of enzymatic activity .
  • Stokes Shift Analysis : Optimize solvent polarity (e.g., DMSO vs. PBS) to enhance signal-to-noise ratios in cellular imaging .

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